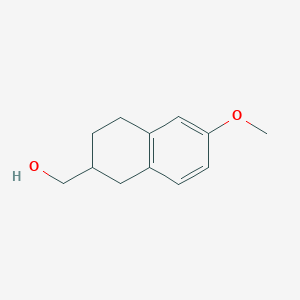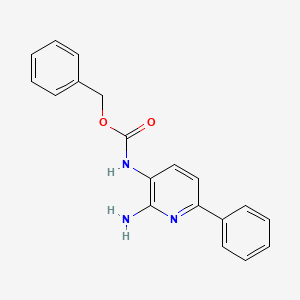
trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester
Descripción general
Descripción
trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester is a chemical compound that belongs to the class of cyclopropane carboxylates It is characterized by the presence of a fluorophenyl group attached to a cyclopropane ring, which is further esterified with an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of a suitable precursor, followed by esterification. One common method involves the reaction of (1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
- Ethyl (1R,2R)-2-phenylcyclopropanecarboxylate
- Ethyl (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylate
- Ethyl (1R,2R)-2-(4-bromophenyl)cyclopropanecarboxylate
Comparison: trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, the fluorinated compound may exhibit enhanced stability, lipophilicity, and binding affinity to certain biological targets.
Propiedades
Fórmula molecular |
C12H13FO2 |
|---|---|
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13FO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3 |
Clave InChI |
KMFYGBAATKYLCU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC1C2=CC=C(C=C2)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


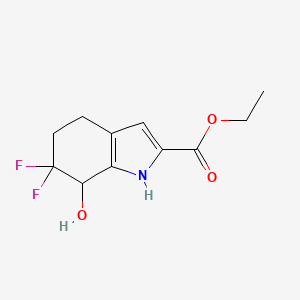


![6-(3-Methoxyphenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8791148.png)
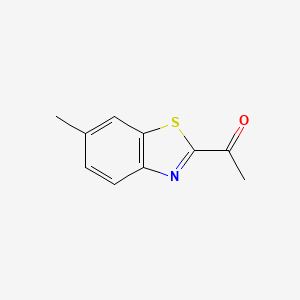
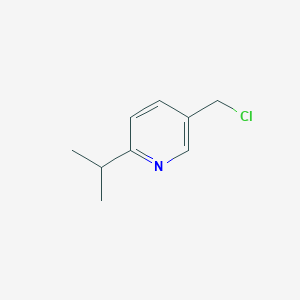


![Ethyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B8791191.png)
